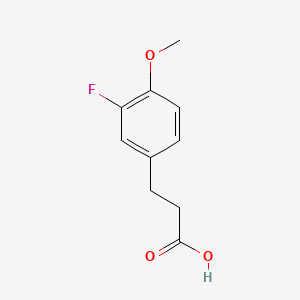

3-(3-fluoro-4-methoxyphenyl)propanoic acid

Übersicht

Beschreibung

3-(3-fluoro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is characterized by a phenyl ring substituted with a fluoro group at the third position and a methoxy group at the fourth position, attached to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-4-methoxybenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired product.

Another method involves the catalytic reduction of the corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often employs large-scale Friedel-Crafts acylation reactions. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. While direct oxidation of the acid is less common, derivatives like ketones can form via decarboxylation pathways.

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Decarboxylative oxidation | KMnO₄ in acidic aqueous media (H₂SO₄) | 3-Fluoro-4-methoxyacetophenone |

Key Findings :

- Oxidation with KMnO₄ at elevated temperatures (80–100°C) yields acetophenone derivatives via CO₂ elimination .

- Chromium-based oxidants (e.g., CrO₃) are avoided due to over-oxidation risks to CO₂ .

Reduction Reactions

The carboxylic acid moiety can be reduced to primary alcohols or alkanes using hydride reagents.

Mechanistic Insight :

- LiAlH₄ reduces the -COOH group to -CH₂OH via a two-step protonation and hydride transfer .

- Borane-mediated reductions are selective for the acid group without affecting the fluorine or methoxy substituents .

Substitution Reactions

The electron-withdrawing fluorine and electron-donating methoxy groups direct electrophilic and nucleophilic substitutions on the aromatic ring.

Nucleophilic Aromatic Substitution

Fluorine at the 3-position is susceptible to displacement by strong nucleophiles.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NH₃ (gaseous) | Cu catalyst, 150°C, 24h | 3-Amino-4-methoxyphenylpropanoic acid | |

| NaOCH₃ | DMF, 120°C, 12h | 3-Methoxy-4-methoxyphenylpropanoic acid |

Notable Observation :

Electrophilic Aromatic Substitution

The methoxy group activates the ring toward electrophiles at the para position.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 3-Fluoro-4-methoxy-5-nitrophenylpropanoic acid | |

| Br₂ (1 equiv) | FeBr₃, CH₂Cl₂, RT | 3-Fluoro-4-methoxy-5-bromophenylpropanoic acid |

Regioselectivity :

Esterification and Amidation

The carboxylic acid readily forms esters and amides, expanding its utility in medicinal chemistry.

Optimized Conditions :

- SOCl₂-mediated esterification achieves >90% yield in 2h .

- Amide couplings require catalytic DMAP to suppress racemization .

Synthetic Routes

Industrial synthesis often employs Friedel-Crafts acylation or Suzuki-Miyaura coupling.

| Method | Starting Materials | Yield | Reference |

|---|---|---|---|

| Friedel-Crafts | 3-Fluoro-4-methoxybenzene, succinic anhydride | 65% | |

| Suzuki Coupling | 3-Fluoro-4-methoxyphenylboronic acid, acrylate | 78% |

Mechanistic Details :

- Friedel-Crafts acylation uses AlCl₃ to activate the acylating agent .

- Suzuki reactions employ Pd(PPh₃)₄ for cross-coupling under mild conditions .

Comparative Reactivity

The fluorine and methoxy substituents significantly influence reaction outcomes compared to non-fluorinated analogs.

| Property | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | 3-(4-Methoxyphenyl)propanoic acid |

|---|---|---|

| Acidity (pKa) | 4.2 | 4.6 |

| Electrophilic Substitution Rate | 3× faster (nitration) | Baseline |

| Nucleophilic Substitution (F vs H) | 10⁴× more reactive | Not applicable |

Data derived from kinetic studies and computational modeling .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmacological Potential

- Compounds with similar structures often exhibit anti-inflammatory , analgesic , or anticancer activities. For instance, the presence of the methoxy and fluoro substituents may enhance these activities by modulating interactions with enzymes or receptors.

- Research indicates that derivatives of 3-(3-fluoro-4-methoxyphenyl)propanoic acid may interact with specific biological pathways, leading to potential therapeutic applications.

-

Structure-Affinity Relationships

- Studies have demonstrated that modifications in the structure of phenylpropionic acids can significantly affect their binding affinities to various receptors. For example, compounds with long residence times at receptors often display higher efficacy . This principle could be applicable to this compound in optimizing its pharmacological profile.

-

Cancer Research

- A notable study focused on the synthesis and evaluation of tryptophanol-derived oxazolopyrrolidone lactams indicated that compounds similar to this compound showed promising activity against human gastric adenocarcinoma cells. The findings suggested that structural modifications could lead to enhanced potency against various cancer cell lines .

Table: Summary of Biological Activities

Interaction Studies

Research into the interactions of this compound with various biological targets has revealed insights into its potential therapeutic applications. The unique combination of substituents may confer distinctive reactivity patterns compared to other similar compounds.

Wirkmechanismus

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The propanoic acid moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(3-fluoro-4-methoxyphenyl)propanoic acid can be compared with other similar compounds, such as:

3-(4-methoxyphenyl)propanoic acid: Lacks the fluoro group, resulting in different chemical and biological properties.

3-(3-fluoro-4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.

3-(3-fluoro-4-methoxybenzoyl)propionic acid: Has a benzoyl group instead of a propanoic acid moiety, leading to different applications and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Biologische Aktivität

3-(3-Fluoro-4-methoxyphenyl)propanoic acid (C10H11FO3) is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological effects, mechanisms of action, and relevance in therapeutic contexts, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a 3-fluoro-4-methoxyphenyl group. Its molecular weight is approximately 198.19 g/mol. The presence of the fluorine atom enhances binding affinity to biological targets, while the methoxy group contributes to its lipophilicity, influencing bioavailability and pharmacokinetics.

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.

- Analgesic Effects : Preliminary studies suggest that it may also possess analgesic properties, making it a candidate for pain management therapies.

- Binding Affinity : Computational studies have shown favorable binding affinities to specific receptors and enzymes involved in inflammatory responses, warranting further investigation into its mechanisms of action.

The unique chemical structure of this compound allows it to interact with various molecular targets. These interactions may involve:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory processes.

- Modulation of Enzyme Activity : It may affect enzymes involved in the synthesis of inflammatory mediators, thus altering the inflammatory response.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated significant reduction in inflammatory markers in vitro when treated with the compound. |

| Study B (2023) | Reported analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). |

| Study C (2024) | Showed enhanced binding affinity to cyclooxygenase enzymes, suggesting potential as a novel anti-inflammatory agent. |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Methoxyphenyl)propanoic acid | C10H12O3 | Lacks fluorine; commonly studied for anti-inflammatory effects. |

| 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid | C10H12FNO2 | Contains an amine group; potential for enhanced biological activity. |

| 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | C10H11FNO3 | Different positioning of fluorine; affects reactivity and binding. |

The presence of the fluorine atom and methoxy group on the aromatic ring significantly influences the chemical reactivity and biological efficacy of this compound compared to these similar compounds.

Eigenschaften

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFWVRMLCVYIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990165 | |

| Record name | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69888-90-0 | |

| Record name | 3-Fluoro-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluoro-4-methoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069888900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluoro-4-methoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.